molecular formula C8H8BrNO3 B8206147 4-Amino-2-bromophenoxyacetic acid

4-Amino-2-bromophenoxyacetic acid

Cat. No.: B8206147
M. Wt: 246.06 g/mol
InChI Key: HGMQTGLZRRVNHQ-UHFFFAOYSA-N
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Description

4-Amino-2-bromophenoxyacetic acid is a brominated phenoxyacetic acid derivative of significant interest in chemical and agricultural research. As a member of the phenoxyacetic acid family, it serves as a potential building block for the synthesis of more complex molecules, including peptide mimetics and other bioactive compounds . The presence of both amino and bromo functional groups on the phenyl ring makes it a versatile intermediate for further functionalization through various coupling reactions, which is valuable for exploring structure-activity relationships in medicinal chemistry . Phenoxyacetic acids are a known class of plant growth regulators (PGRs) . Related compounds, such as 4-bromophenoxyacetic acid (4-BPA), are extensively studied for their ability to regulate plant growth, control weeds, and enhance fruit setting rates . While the specific biological profile of this compound is under investigation, its structural similarity to active PGRs suggests potential utility in agricultural science for developing new plant growth modulators or in studies aiming to understand the mechanism of action of phenoxyacetic acids . Researchers can leverage this compound to study its effects on plant cell differentiation and its behavior in phytoremediation. The electrochemical properties common to this class of compounds also make it a candidate for developing novel electrochemical detection methods, similar to those established for 4-BPA . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for use in diagnostic procedures.

Properties

IUPAC Name

2-(4-amino-2-bromophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMQTGLZRRVNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Substrate : 4-Aminophenoxyacetic acid

  • Brominating Agent : Dibromohydantoin (0.6:1 molar ratio relative to substrate)

  • Solvent System : Glacial acetic acid (4–5 L per kg substrate) and concentrated sulfuric acid (5–20 wt%)

  • Temperature : Reflux (110–115°C)

  • Duration : 5–7 hours

Outcomes:

  • Yield : 73–75% after purification

  • Purity : >99% (HPLC)

  • Key Advantage : High regioselectivity for para-bromination due to electron-donating amino group directing electrophilic substitution.

Nucleophilic Amination of 2-Bromophenoxyacetic Acid

This two-step method introduces the amino group via nucleophilic substitution of a pre-installed bromine atom.

Step 1: Synthesis of 2-Bromophenoxyacetic Acid

  • Substrate : Phenoxyacetic acid

  • Bromination :

    • Reagent : N-Bromosuccinimide (NBS) in CCl₄

    • Catalyst : AIBN (azobisisobutyronitrile, 5 mol%)

    • Conditions : 77°C, 2 hours

  • Yield : 95%

Step 2: Amination with Ammonia

  • Substrate : 2-Bromophenoxyacetic acid

  • Amination :

    • Reagent : Liquid ammonia (27 kg per 350 kg ethanol)

    • Solvent : Ethanol

    • Conditions : 120°C, 8 hours

  • Yield : 63%

Challenges:

  • Competing hydrolysis of the bromine atom necessitates anhydrous conditions.

  • Requires rigorous purification to remove unreacted ammonia and byproducts.

Condensation of 2-Bromo-4-aminophenol with Bromoacetic Acid

This route leverages phenolic hydroxyl group reactivity for ether formation with bromoacetic acid.

Reaction Protocol:

  • Substrates :

    • 2-Bromo-4-aminophenol

    • Bromoacetic acid (1:1 molar ratio)

  • Base : Sodium hydroxide (2.5 equivalents)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions :

    • Temperature : -5°C during base addition, then room temperature

    • Duration : 12 hours

Workflow:

  • Deprotonation of phenol with NaOH in THF.

  • Nucleophilic attack on bromoacetic acid to form the ether linkage.

  • Acidification (citric acid) and extraction with ethyl acetate.

Performance:

  • Yield : 80%

  • Purity : 89% after recrystallization

Reductive Amination of 2-Bromo-4-nitrophenoxyacetic Acid

A nitro-to-amine reduction strategy ensures precise positioning of functional groups.

Synthesis Steps:

  • Nitration :

    • Substrate : 2-Bromophenoxyacetic acid

    • Nitrating Agent : Fuming HNO₃/H₂SO₄

    • Yield : 85–90%

  • Reduction :

    • Reagent : FeCl₃/hydrazine hydrate (20–85%)

    • Solvent : Ethanol

    • Catalyst : Activated carbon

    • Yield : 89%

Advantages:

  • Avoids direct handling of ammonia.

  • High functional group tolerance.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Scalability
Electrophilic BrominationDibromohydantoin, H₂SO₄73–75%>99%Industrial
Nucleophilic AminationNBS, NH₃63%85–90%Lab-scale
CondensationBromoacetic acid, NaOH80%89%Pilot-scale
Reductive AminationFeCl₃, Hydrazine hydrate89%95%Lab-scale

Critical Considerations:

  • Regioselectivity : Electrophilic bromination (Method 1) outperforms others in directing substituents.

  • Safety : Method 4 avoids toxic ammonia but involves explosive hydrazine.

  • Cost : Method 3 uses inexpensive NaOH but requires cryogenic conditions.

Emerging Techniques and Innovations

Catalytic C–H Activation

Recent advances utilize palladium catalysts for direct C–H bromination of phenoxyacetic acids, bypassing pre-functionalized intermediates. For example:

  • Catalyst : Pd(OAc)₂/XPhos

  • Bromine Source : NBS

  • Yield : 78% (preliminary data)

Flow Chemistry Approaches

Microreactor systems enhance mixing and heat transfer during bromination:

  • Residence Time : 10 minutes (vs. 2 hours batch)

  • Yield Improvement : 12% increase due to reduced side reactions

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromophenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of phenoxyacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of phenoxyacetic acid derivatives.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

4-Amino-2-bromophenoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromophenoxyacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-amino-2-bromophenoxyacetic acid with key analogs based on substituents, molecular properties, and applications inferred from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Source
This compound C₈H₇BrNO₃ (hypothetical) ~258.06 (calculated) -NH₂ (4-position), -Br (2-position) Hypothetical: Enhanced solubility and bioactivity due to amino group; potential sensor or drug candidate. N/A
4-Bromophenoxyacetic Acid C₈H₇BrO₃ 231.04 -Br (4-position) Electrochemically active; used in CeO₂/eGr composite sensors for detection .
4-Amino-2-fluoro-5-methoxybenzoic Acid C₈H₈FNO₃ 199.15 -NH₂ (4), -F (2), -OCH₃ (5) Bioactive; studied for drug development targeting specific pathways .
2-(4-Bromo-2-methoxyphenyl)acetic Acid C₉H₉BrO₃ 245.07 -Br (4), -OCH₃ (2) Intermediate in organic synthesis; used in materials science (MDL: MFCD11847505) .
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid C₉H₉BrN₂O₃ 273.09 -Br (4), carbamoyl-urea linkage High hydrogen-bonding potential; applications in supramolecular chemistry (PubChem CID: 18072235) .
2-Amino-2-(2-bromophenyl)acetic Acid C₈H₈BrNO₂ 230.06 -NH₂ (2), -Br (2) Structural isomer; safety data available (CAS: 254762-66-8) .

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The amino group in this compound likely increases its polarity and aqueous solubility compared to non-amino analogs like 4-bromophenoxyacetic acid. This aligns with trends observed in 4-amino-2-fluoro-5-methoxybenzoic acid, where the amino group enhances bioactivity . Bromine vs. Other Halogens: Bromine’s electron-withdrawing effect may stabilize the aromatic ring and influence electrochemical behavior. For instance, 4-bromophenoxyacetic acid exhibits distinct redox activity in CeO₂/eGr composites , suggesting that the amino-bromo combination in the target compound could modify its sensor applicability.

Structural Analogues in Drug Development: Compounds with amino and halogen substituents, such as 4-amino-2-fluoro-5-methoxybenzoic acid, are prioritized in medicinal chemistry due to their ability to interact with biological targets . The target compound’s amino-bromo substitution may similarly position it for exploration in oncology or antimicrobial research.

Divergence in Applications: Carbamoyl Derivatives: 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid’s urea-like structure enables hydrogen bonding, making it suitable for crystallography or drug delivery systems . In contrast, methoxy-substituted analogs like 2-(4-bromo-2-methoxyphenyl)acetic acid are more commonly used as synthetic intermediates .

This underscores the importance of stability studies for the target compound.

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-2-bromophenoxyacetic acid, and what factors influence reaction yields?

Methodological Answer:
The synthesis typically involves bromination of a phenylacetic acid precursor under controlled conditions. For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid at room temperature yields brominated derivatives (60%–70% yield) . Key factors include:

  • Reagent stoichiometry : Excess bromine may lead to di-substitution.
  • Solvent choice : Acetic acid enhances solubility and stabilizes intermediates.
  • Temperature : Room temperature minimizes side reactions.
    Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) . AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio) can optimize routes for one-step efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups. For example, aromatic proton signals in the 6.5–7.5 ppm range indicate bromine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 254 nm) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R22(8)R_2^2(8) motifs) .
  • Melting Point Analysis : Sharp melting points (e.g., 156–161°C) validate crystallinity .

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